O-(4-Methoxyphenyl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

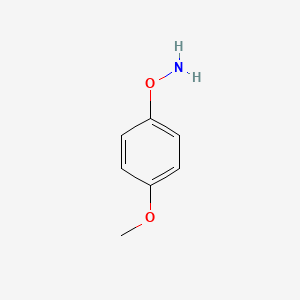

O-(4-Methoxyphenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 4-methoxyphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O-(4-Methoxyphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For instance, the compound can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions

O-(4-Methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and imines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

O-(4-Methoxyphenyl)hydroxylamine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of O-(4-Methoxyphenyl)hydroxylamine involves its interaction with molecular targets such as DNA. By binding to AP DNA damage sites, it inhibits the BER pathway, leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-cancer agent.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to O-(4-Methoxyphenyl)hydroxylamine include:

Methoxyamine: An isomer with a methyl group instead of a methoxyphenyl group.

N-Methylhydroxylamine: Another isomer with a methyl group attached to the nitrogen atom.

Aminomethanol: An isomer with a hydroxyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Actividad Biológica

O-(4-Methoxyphenyl)hydroxylamine, a derivative of hydroxylamine, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a hydroxylamine functional group attached to a 4-methoxyphenyl moiety. This structure is significant as the methoxy group can influence the compound's reactivity and biological interactions. The synthesis typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst.

Antimicrobial Properties

Recent studies have highlighted the potential of hydroxylamine derivatives, including this compound, as antimicrobial agents. These compounds exhibit activity against various bacterial strains by inhibiting bacterial ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis in bacteria. For example, a study demonstrated that certain hydroxylamines effectively inhibited RNR in Bacillus anthracis, showing minimal toxicity to eukaryotic cells .

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | <60 μg/mL |

| This compound | Escherichia coli | >100 μg/mL |

| N-Methylhydroxylamine | Bacillus anthracis | <50 μg/mL |

The effectiveness of this compound varies with different bacterial strains, indicating its potential as a selective antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Hydroxylamines have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a pivotal role in cancer cell proliferation. A recent study reported that specific hydroxylamine derivatives could penetrate the blood-brain barrier and exhibit potent activity against lung cancer cells harboring EGFR mutations .

Table 2: Anticancer Activity of Hydroxylamine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | NCI-H3255 (EGFR L858R) | 7.2 |

| Hydroxylamine derivative X | A549 (EGFR wild-type) | 15.0 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

The biological activities of this compound are largely attributed to its ability to act as a radical scavenger. The hydroxylamine group can donate electrons, thereby neutralizing free radicals and reactive oxygen species (ROS). This mechanism not only contributes to its antimicrobial and anticancer properties but also suggests potential applications in oxidative stress-related conditions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various hydroxylamines against Gram-positive and Gram-negative bacteria, revealing that this compound exhibited significant activity against Staphylococcus aureus with an MIC comparable to established antibiotics .

- Cancer Treatment Potential : In vivo studies demonstrated that hydroxylamines could reduce tumor size in murine models of non-small cell lung cancer (NSCLC), indicating their potential role in targeted cancer therapy .

Safety Profile

Despite concerns regarding the toxicity of hydroxylamines, recent studies indicate that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models, suggesting its viability for further clinical development .

Propiedades

IUPAC Name |

O-(4-methoxyphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOXQAHYRYRYGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700152 |

Source

|

| Record name | O-(4-Methoxyphenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147169-98-0 |

Source

|

| Record name | O-(4-Methoxyphenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.